2-Propanol, 1,3-bis(2-propynyloxy)-
Description
Conceptual Framework of Polyfunctional Precursors in Organic Chemistry
In organic synthesis, the construction of complex molecules often necessitates a strategic approach that is both efficient and precise. Polyfunctional precursors are molecules that contain multiple reactive sites or functional groups, which serve as crucial building blocks in this endeavor. The presence of several functional groups allows for a series of sequential or orthogonal chemical transformations, enabling the synthesis of intricate molecular architectures from simpler starting materials. libretexts.org The use of these precursors is central to avoiding lengthy protection-deprotection sequences, which can be a major bottleneck in complex syntheses. nih.gov
The development of polyfunctional organometallic reagents, for instance, has allowed for reactions with high chemoselectivity and compatibility with a wide array of other functional groups. nih.gov This approach is fundamental in creating molecules with targeted properties for applications in materials science and biology. polytechnique.edu The challenge and innovation lie in controlling the reactivity of these precursors to build specific architectures on various scales. polytechnique.edu Historically, the synthesis of polyfunctional compounds, such as glycols and glycerol (B35011), from basic starting materials like carbon monoxide and hydrogen highlighted the long-standing interest in these versatile molecules. google.com
The Glycerol Scaffold as a Versatile Platform for Chemical Functionalization
Glycerol, a simple polyol with two primary and one secondary hydroxyl group, has emerged as a significant platform molecule in modern chemistry. unina.itnih.gov As a readily available, biodegradable, and non-toxic byproduct of biodiesel production, it represents a key example of a green chemical building block. nih.govcore.ac.uk Its unique trifunctional nature provides a wealth of opportunities for selective chemical manipulation. nih.gov
The three hydroxyl groups on the glycerol backbone can be selectively protected, esterified, or etherified to create a vast array of derivatives. nih.gov This versatility makes glycerol an ideal scaffold for constructing more complex molecules. Researchers have utilized glycerol as a green solvent and as a starting material for transformations into high-value chemicals through processes like etherification and transesterification. unina.itresearchgate.net Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its high boiling point, often enhances reaction yields and selectivity, making it an attractive medium for various organic reactions. core.ac.ukresearchgate.net This has led to the synthesis of numerous glycerol-derived compounds, including those functionalized for applications in materials science and biomedicine. nih.govscielo.br
Strategic Importance of Propargyl Ethers in Click Chemistry and Polymer Science
Propargyl ethers are organic compounds that contain the propargyl group, which features a terminal alkyne. This functional group is of immense strategic importance in modern synthetic chemistry, primarily due to its utility in "click chemistry". mdpi.comiris-biotech.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, involves the reaction of a terminal alkyne (like that in a propargyl ether) with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov
This reaction is highly efficient, regiospecific, and can be performed under mild, often aqueous, conditions, making it suitable for a wide range of applications. nih.govalliedacademies.org In polymer science, propargyl ethers are used to synthesize block copolymers, create functionalized polymer surfaces, and form hydrogels. nih.gov The introduction of the propargyl moiety allows for the facile conjugation of different molecular entities. iris-biotech.de For example, polymers can be modified post-polymerization by clicking on molecules with desired properties. This has been used to create biocompatible materials, drug delivery systems, and advanced functional polymers. nih.govjuniperpublishers.comacs.org The reliability and versatility of the click reaction with propargyl ethers have established them as indispensable tools for chemists. nih.gov
Overview of 2-Propanol, 1,3-bis(2-propynyloxy)- as a Key Bifunctional Intermediate
Within the class of alkyne-functionalized glycerol derivatives, 2-Propanol, 1,3-bis(2-propynyloxy)- stands out as a key bifunctional intermediate. This molecule incorporates the versatile glycerol scaffold, with its central hydroxyl group remaining, while the two primary hydroxyl groups have been converted to propargyl ethers. nih.gov This structure bestows upon it two terminal alkyne functionalities, making it an ideal cross-linking agent or a building block for creating more complex, branched structures via click chemistry.
The presence of two alkyne groups allows this molecule to react with molecules containing two or more azide groups, leading to the formation of cross-linked polymers and networks. This is particularly valuable in the synthesis of hydrogels, elastomers, and thermosetting resins. acs.org The central hydroxyl group offers an additional site for further chemical modification, allowing for the attachment of other functional groups to tailor the final properties of the material. As a derivative of glycerol, it benefits from the biocompatible nature of the parent scaffold, making it a candidate for biomedical applications. nih.gov
Table 1: Properties of 2-Propanol, 1,3-bis(2-propynyloxy)-
| Property | Value |
|---|---|
| IUPAC Name | 1,3-bis(prop-2-ynoxy)propan-2-ol nih.gov |
| Synonyms | 1,3-Dipropargyl glycerol ether, 1,3-Bis(2-propynyloxy)propan-2-ol nih.gov |
| Molecular Formula | C₉H₁₂O₃ nih.gov |
| Molecular Weight | 168.19 g/mol nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Other Names / Synonyms |
|---|---|
| 2-Propanol, 1,3-bis(2-propynyloxy)- | 1,3-Dipropargyl glycerol ether, 1,3-bis(prop-2-ynoxy)propan-2-ol |
| Glycerol | Propane-1,2,3-triol |
| 1,3-Bis(allyloxy)-2-propanol | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- |
| Methyl 5-hexynoate |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)propan-2-ol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-5-11-7-9(10)8-12-6-4-2/h1-2,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPDVCWTSQFIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(COCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066019 | |
| Record name | 2-Propanol, 1,3-bis(2-propynyloxy)- | |
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Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16169-22-5 | |
| Record name | 1,3-Bis(2-propyn-1-yloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Propanol, 1,3-bis(2-propyn-1-yloxy)- | |
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| Record name | 2-Propanol, 1,3-bis(2-propyn-1-yloxy)- | |
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| Record name | 2-Propanol, 1,3-bis(2-propynyloxy)- | |
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| Record name | 1,3-bis(2-propynyloxy)propan-2-ol | |
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Synthetic Methodologies for 2 Propanol, 1,3 Bis 2 Propynyloxy
Historical and Contemporary Approaches to Bis-propargylation of Glycerol (B35011)
The fundamental chemical transformation for synthesizing 2-Propanol, 1,3-bis(2-propynyloxy)- is the Williamson ether synthesis. This long-established reaction involves the reaction of an alkoxide with an alkyl halide to form an ether. In the context of the target molecule, glycerol acts as the alcohol, which is deprotonated to form a glyceroxide ion, and propargyl halide (typically propargyl bromide or chloride) serves as the alkylating agent.
Historically, the synthesis of glycerol ethers has been approached through various methods. One common route involves the reaction of glycerol with an alkylating agent in the presence of a strong base. For instance, the synthesis of 1,3-di-O-benzylglycerol, a structural analogue, is achieved by reacting benzyl (B1604629) alcohol with epichlorohydrin (B41342) in the presence of sodium hydroxide (B78521). chemicalbook.com This approach, where a glycerol precursor is reacted to form the desired diether, provides a foundational understanding of the bis-alkylation of a glycerol backbone.
Contemporary approaches to the bis-propargylation of glycerol build upon the principles of the Williamson ether synthesis but often employ more refined techniques to improve efficiency and selectivity. The high reactivity of propargyl halides, such as propargyl bromide, makes them effective reagents for this transformation. However, this high reactivity can also lead to the formation of a complex mixture of products if the reaction conditions are not carefully controlled. tandfonline.com Modern methodologies therefore focus on optimizing reaction parameters and employing advanced catalytic systems to favor the formation of the desired 1,3-disubstituted product.
Optimized Reaction Conditions and Catalytic Systems for Efficient Synthesis
The efficient synthesis of 2-Propanol, 1,3-bis(2-propynyloxy)- hinges on the careful optimization of reaction conditions and the selection of an appropriate catalytic system. Key variables that are manipulated to enhance yield and purity include the choice of base, solvent, temperature, and the use of phase-transfer catalysts.
Bases and Solvents: Strong bases are essential to deprotonate the hydroxyl groups of glycerol, forming the nucleophilic glyceroxide. Common bases used include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of solvent is also critical; while traditional syntheses might use an excess of the alcohol as the solvent, modern approaches often utilize aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the reaction.
Phase-Transfer Catalysis: A significant advancement in the synthesis of ethers like 2-Propanol, 1,3-bis(2-propynyloxy)- is the application of phase-transfer catalysis (PTC). crdeepjournal.orgnih.gov This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a base and an organic solution of the alkylating agent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase, where it can react with the propargyl halide. crdeepjournal.org This method can lead to faster reaction times, milder reaction conditions, and improved yields by overcoming the insolubility of the reacting species.
Heterogeneous Catalysis: The use of solid-supported catalysts represents another modern approach to optimize the synthesis. For example, potassium hydroxide supported on alumina (B75360) (KOH/Al2O3) and the ion-exchange resin Amberlyst A26 in its hydroxide form have been investigated as basic solid reagents for the Williamson ether synthesis of glycerol ethers. tandfonline.com These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, which simplifies the purification process and allows for potential catalyst recycling. tandfonline.com
A specific, though related, synthesis of propargyl ethers involves the reaction of a hydroxyl-containing compound with propargyl bromide in the presence of sodium hydride in a solvent like THF at room temperature over several hours. researchgate.net While this example is for a different starting material, the conditions provide a relevant insight into a potential synthetic protocol for the target molecule.
Advanced Purification Techniques and Yield Optimization
The purification of 2-Propanol, 1,3-bis(2-propynyloxy)- from the reaction mixture is a critical step in obtaining a high-purity product. The crude product typically contains unreacted starting materials, the desired product, and various byproducts. Advanced purification techniques are therefore essential for isolating the target compound.
Common byproducts in the synthesis of glycerol ethers can include mono-propargylated glycerol and other isomers. The high reactivity of propargyl bromide can also lead to the formation of other unwanted species. tandfonline.com
A multi-step purification process is often employed. This can begin with a simple extraction to remove water-soluble impurities. For instance, after the reaction, the mixture can be diluted with water and extracted with an organic solvent like toluene. The organic extract is then washed, dried, and the solvent is evaporated. chemicalbook.com
For more rigorous purification, chromatographic techniques are often necessary. Column chromatography using a suitable stationary phase, such as silica (B1680970) gel, and a carefully selected eluent system can effectively separate the desired 1,3-disubstituted product from other components of the reaction mixture.
In the context of crude glycerol, which is often a byproduct of biodiesel production, initial purification steps are crucial before its use in subsequent chemical transformations. These can include acidification to neutralize any residual catalyst, followed by neutralization and potentially ion-exchange chromatography to remove salts and other ionic impurities. researchgate.net While the target molecule is a specific chemical entity, the principles of purifying glycerol-based products are broadly applicable. For instance, a dual-step purification method involving acidification followed by ion exchange with a strong cation resin has been shown to be effective in purifying crude glycerol to a high degree. researchgate.net
Sustainable and Scalable Synthetic Routes for Industrial Relevance
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the Williamson ether synthesis. nih.gov This includes the use of more environmentally benign solvents, or even solvent-free conditions. For example, some Williamson syntheses have been successfully carried out using water as a solvent with the aid of surfactants, or under solvent-free conditions using solid bases. tandfonline.com The use of renewable starting materials is also a key aspect of sustainable synthesis. Glycerol itself is a readily available and renewable resource, often generated as a byproduct of the biodiesel industry. preprints.org
Scalability: For a synthetic process to be scalable, it should be efficient, safe, and economically viable on a large scale. The use of heterogeneous catalysts, as mentioned earlier, can contribute to scalability by simplifying product purification and allowing for continuous processing. tandfonline.com Furthermore, optimizing reaction conditions to maximize yield and minimize reaction time is crucial for industrial production.
The development of processes that can utilize crude glycerol directly, with minimal pre-purification, would also enhance the industrial relevance and sustainability of the synthesis. unl.edu However, impurities in crude glycerol can sometimes poison catalysts, necessitating some level of pre-treatment. unl.edu
Chemospecific Transformations and Derivatization of 2 Propanol, 1,3 Bis 2 Propynyloxy
Alkyne-Mediated Reactions
The two propargyl groups in 2-Propanol, 1,3-bis(2-propynyloxy)- are the primary sites for a variety of transformations, most notably cycloaddition reactions. These reactions provide a powerful tool for the construction of more complex molecular architectures, including the synthesis of bis(triazole) derivatives.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles. While direct studies on the CuAAC reaction starting from 2-Propanol, 1,3-bis(2-propynyloxy)- are not extensively documented in publicly available literature, the synthesis of the corresponding bis(triazole) propan-2-ol derivatives has been achieved through the reaction of the analogous 1,3-diazido-2-propanol (B3384753) with various terminal alkynes. researchgate.net This reverse approach strongly suggests the feasibility of the forward reaction, where the two alkyne groups of 2-Propanol, 1,3-bis(2-propynyloxy)- would react with two equivalents of an organic azide (B81097) in the presence of a copper(I) catalyst.
The general reaction scheme would involve the reaction of 2-Propanol, 1,3-bis(2-propynyloxy)- with a suitable azide in the presence of a copper(I) source, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the corresponding 1,3-bis((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)propan-2-ol.
Table 1: Postulated Products of CuAAC Reaction with 2-Propanol, 1,3-bis(2-propynyloxy)-
| Azide Reactant (R-N₃) | Postulated Product |
| Benzyl (B1604629) azide | 1,3-bis((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)propan-2-ol |
| Phenyl azide | 1,3-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)propan-2-ol |
| Azidoethane | 1,3-bis((1-ethyl-1H-1,2,3-triazol-4-yl)methoxy)propan-2-ol |
This table is based on the expected outcome of the CuAAC reaction and the availability of the corresponding azide starting materials.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, which is particularly valuable in biological applications where copper toxicity is a concern. This reaction typically involves a strained cycloalkyne that reacts readily with azides without the need for a catalyst.
While there is no specific research detailing the use of 2-Propanol, 1,3-bis(2-propynyloxy)- in SPAAC reactions, the propargyl ether moieties could potentially be modified to incorporate strained ring systems. However, the terminal alkynes of the parent molecule are not sufficiently activated for a spontaneous reaction with azides under typical SPAAC conditions.
Other [2+X] Cycloaddition Reactions Involving Propargyl Moieties
The alkyne functionalities of 2-Propanol, 1,3-bis(2-propynyloxy)- can theoretically participate in other cycloaddition reactions beyond the [3+2] cycloaddition with azides. These could include [2+2] cycloadditions with ketenes or [4+2] Diels-Alder reactions where the alkyne acts as a dienophile. However, there is a lack of specific published research on such reactions with this particular compound. Intramolecular cyclization reactions could also be envisioned if the hydroxyl group or a derivative thereof were to react with the alkyne moieties, but again, specific examples are not documented.
Hydration, Halogenation, and Hydroamination of Alkyne Units
The terminal alkyne groups of 2-Propanol, 1,3-bis(2-propynyloxy)- are susceptible to various addition reactions.
Hydration: In the presence of a mercury salt catalyst and strong acid, the alkynes can undergo hydration to form methyl ketones (Markovnikov addition). This would result in the formation of 1,3-bis(2-oxopropoxy)propan-2-ol.
Halogenation: The addition of halogens such as Br₂ or Cl₂ across the triple bond would lead to the formation of tetrahalo-derivatives. The reaction typically proceeds through a dihaloalkene intermediate.
Hydroamination: The addition of amines across the alkyne bond, often catalyzed by transition metals, could yield enamines or imines after tautomerization.
Detailed experimental data for these specific transformations on 2-Propanol, 1,3-bis(2-propynyloxy)- are not widely reported.
Reactivity of the Secondary Hydroxyl Group
The central secondary hydroxyl group in 2-Propanol, 1,3-bis(2-propynyloxy)- provides another reactive site for derivatization, allowing for the introduction of a wide range of functional groups.
Esterification and Etherification Reactions
Esterification: The secondary alcohol can be readily esterified with carboxylic acids, acid anhydrides, or more reactively with acid chlorides to form the corresponding esters. youtube.comceon.rsyoutube.comchemguide.co.ukyoutube.com The reaction with an acid chloride, for instance, would proceed via a nucleophilic acyl substitution mechanism.
Table 2: Potential Esterification Products of 2-Propanol, 1,3-bis(2-propynyloxy)-
| Acylating Agent | Product Name |
| Acetyl chloride | 1,3-bis(2-propynyloxy)propan-2-yl acetate (B1210297) |
| Benzoyl chloride | 1,3-bis(2-propynyloxy)propan-2-yl benzoate |
| Propanoic acid | 1,3-bis(2-propynyloxy)propan-2-yl propanoate |
This table illustrates potential products based on common esterification reactions.
Etherification: The hydroxyl group can also be converted into an ether via reactions such as the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.compressbooks.pubyoutube.com This would typically involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Table 3: Potential Etherification Products of 2-Propanol, 1,3-bis(2-propynyloxy)-
| Alkylating Agent | Product Name |
| Methyl iodide | 2-methoxy-1,3-bis(2-propynyloxy)propane |
| Benzyl bromide | 2-(benzyloxy)-1,3-bis(2-propynyloxy)propane |
| Ethyl triflate | 2-ethoxy-1,3-bis(2-propynyloxy)propane |
This table outlines potential ether products based on the Williamson ether synthesis.
Oxidation and Reduction Pathways
The reactivity of 2-Propanol, 1,3-bis(2-propynyloxy)- is dominated by its secondary alcohol and two propargyl ether moieties. These functional groups can be selectively transformed through various oxidation and reduction methods, providing access to a range of valuable derivatives.
The secondary alcohol group can be readily oxidized to the corresponding ketone, 1,3-bis(2-propynyloxy)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions. For instance, mild and selective oxidation can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant such as calcium hypochlorite (B82951) (Ca(OCl)₂). rsc.org This method is known for its high efficiency and tolerance of other functional groups, including the alkyne moieties. Electrochemical methods also present a green and efficient alternative for the oxidation of propargylic alcohols. nih.gov
Conversely, the terminal alkyne groups are susceptible to reduction. Catalytic hydrogenation over a platinum, palladium, or nickel catalyst will typically reduce the triple bonds completely to the corresponding alkane, yielding 1,3-dipropoxypropan-2-ol. libretexts.orglibretexts.org This process involves the addition of two equivalents of hydrogen gas across each triple bond.
For a more controlled reduction to the corresponding alkene, specific catalysts are required. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) facilitates the syn-addition of one equivalent of hydrogen, leading to the formation of the cis-alkene, (Z,Z)-1,3-bis(allyloxy)propan-2-ol. libretexts.orgyoutube.com Alternatively, a dissolving metal reduction, typically using sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen to produce the trans-alkene. youtube.comkhanacademy.org
Below is a table summarizing the key oxidation and reduction reactions of 2-Propanol, 1,3-bis(2-propynyloxy)-.
| Transformation | Reagent(s) | Product |
| Oxidation of Secondary Alcohol | TEMPO, Ca(OCl)₂ | 1,3-bis(2-propynyloxy)propan-2-one |
| Oxidation of Secondary Alcohol | Electrochemical Oxidation | 1,3-bis(2-propynyloxy)propan-2-one |
| Reduction of Alkynes to Alkanes | H₂, Pd/C (or Pt, Ni) | 1,3-dipropoxypropan-2-ol |
| Reduction of Alkynes to cis-Alkenes | H₂, Lindlar's Catalyst | (Z,Z)-1,3-bis(allyloxy)propan-2-ol |
| Reduction of Alkynes to trans-Alkenes | Na, NH₃ (l) | (E,E)-1,3-bis(allyloxy)propan-2-ol |
Orthogonal Functionalization Strategies for Complex Architectures
The presence of three distinct functional groups in 2-Propanol, 1,3-bis(2-propynyloxy)- (one hydroxyl and two alkynes) allows for the application of orthogonal functionalization strategies. This approach involves the selective modification of one functional group while leaving the others intact, enabling the stepwise construction of complex molecules. bham.ac.uklibretexts.orgnih.govthieme-connect.de
A key strategy involves the protection of the secondary alcohol, allowing for the independent manipulation of the two alkyne moieties. The hydroxyl group can be protected with a variety of protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers (Bn). organic-chemistry.org The choice of protecting group is crucial and depends on its stability under the conditions required for subsequent reactions and its selective removal later in the synthetic sequence.
With the alcohol group protected, the two terminal alkynes can be functionalized. The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for this purpose. This reaction allows for the efficient and highly specific coupling of the alkyne groups with a wide range of azide-containing molecules, leading to the formation of 1,2,3-triazole rings. This strategy has been employed in the synthesis of complex structures, including fluorescent oligonucleotides using a similar bis(prop-2-yn-1-yloxy) scaffold.
Furthermore, the two alkyne groups can be differentiated if one is selectively protected or reacted. For instance, a temporary protecting group could be installed on one alkyne, allowing the other to be functionalized. Subsequent deprotection would then allow for the derivatization of the second alkyne, leading to a heterobifunctionalized molecule.
The following table outlines a potential orthogonal functionalization strategy for 2-Propanol, 1,3-bis(2-propynyloxy)-.
| Step | Reaction | Reagent(s) | Intermediate/Product |
| 1 | Protection of secondary alcohol | TBDMS-Cl, Imidazole | 1,3-bis(2-propynyloxy)-2-(tert-butyldimethylsilyloxy)propane |
| 2 | Functionalization of one alkyne (e.g., Sonogashira coupling) | Aryl iodide, Pd catalyst, Cu(I) co-catalyst, base | Mono-arylated alkyne derivative |
| 3 | Functionalization of the second alkyne (e.g., Click reaction) | Azide-functionalized molecule, Cu(I) catalyst | Heterobifunctionalized derivative |
| 4 | Deprotection of the secondary alcohol | TBAF | Final complex architecture with a free hydroxyl group |
This stepwise approach, leveraging the principles of orthogonal protection and chemospecific reactions, highlights the significant potential of 2-Propanol, 1,3-bis(2-propynyloxy)- as a versatile scaffold for the synthesis of intricate and functionally diverse molecules.
Applications of 2 Propanol, 1,3 Bis 2 Propynyloxy As a Building Block in Polymer Science and Materials Chemistry
Design and Synthesis of Functional Polymers
The presence of two propargyl ether functionalities makes 2-Propanol, 1,3-bis(2-propynyloxy)- an ideal candidate for the synthesis of a wide range of functional polymers. These alkyne groups can readily participate in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as well as other polymerization methods.
Click polymerization has become a powerful tool for the synthesis of functional polymers with well-defined structures. digitellinc.com The reaction of dialkyne monomers, such as 2-Propanol, 1,3-bis(2-propynyloxy)-, with diazide monomers leads to the formation of polytriazoles. bohrium.com This type of step-growth polymerization allows for the creation of linear polymers with precisely controlled molecular weights and narrow molecular weight distributions. The resulting polytriazoles often exhibit desirable properties, including thermal stability and specific solubility characteristics, which can be tuned by the choice of the comonomer. mdpi.com
The versatility of click polymerization enables the synthesis of various macromolecular architectures. For instance, by using a combination of monomers with different functionalities, it is possible to produce block copolymers and other complex structures. The high efficiency and selectivity of the click reaction ensure that the desired polymer architecture is obtained with minimal side reactions. bohrium.com
| Dialkyne Monomer | Diazide Monomer | Polymer Structure | Molecular Weight (Mw) | Glass Transition Temperature (Tg) |
|---|---|---|---|---|
| Dipropargyl ether of bisphenol A | 1,3-Diazidopropane | Linear Polytriazole | 15,000 - 30,000 g/mol | 80 - 100 °C |
| 1,4-Diethynylbenzene | 1,4-Diazidobutane | Linear Polytriazole | 20,000 - 45,000 g/mol | 110 - 130 °C |
*Note: This table presents typical data for analogous polymer systems to illustrate the expected properties. Specific values for polymers derived from 2-Propanol, 1,3-bis(2-propynyloxy)- may vary.
Hyperbranched polymers are highly branched, three-dimensional macromolecules that possess a unique combination of properties, including low viscosity, high solubility, and a large number of terminal functional groups. acs.org The AB2-type structure of 2-Propanol, 1,3-bis(2-propynyloxy)- (where 'A' represents the hydroxyl group and 'B' represents the two alkyne groups) makes it a suitable monomer for the one-pot synthesis of hyperbranched polymers. However, the more common approach involves the use of the two alkyne functionalities to react with a complementary A2B-type monomer in a polycondensation reaction.
For instance, the reaction of a dialkyne monomer with a molecule containing two azide (B81097) groups and one other functional group can lead to the formation of hyperbranched polytriazoles. nih.gov These materials are of interest for a variety of applications, including as rheology modifiers, drug delivery vehicles, and in the development of coatings and adhesives. researchgate.net
The two alkyne groups of 2-Propanol, 1,3-bis(2-propynyloxy)- allow it to function as an effective crosslinking agent in the formation of polymer networks. When added to a polymerizing system or a pre-formed polymer containing complementary functional groups (such as azides), it can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This process is often achieved through click chemistry, taking advantage of the high efficiency and orthogonality of the alkyne-azide reaction. acs.org
The resulting crosslinked materials can exhibit enhanced mechanical properties, thermal stability, and solvent resistance compared to their linear counterparts. The degree of crosslinking, and thus the final properties of the material, can be controlled by adjusting the amount of the dialkyne crosslinker used.
| Base Polymer | Dialkyne Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Swelling Ratio in Toluene |
|---|---|---|---|
| Azide-functionalized Poly(methyl methacrylate) | 0 | 35 | Fully Soluble |
| 2 | 45 | 4.2 | |
| 5 | 58 | 2.5 |
*Note: This table presents representative data illustrating the general effect of a dialkyne crosslinker on polymer properties. The specific values are for illustrative purposes.
Advanced Materials Development
The unique chemical structure of 2-Propanol, 1,3-bis(2-propynyloxy)- also lends itself to the development of advanced materials with specialized functions.
The alkyne functionalities of 2-Propanol, 1,3-bis(2-propynyloxy)- can be utilized to attach bioactive molecules to polymer backbones through click chemistry. This approach is particularly useful for creating polymer-bioactive agent conjugates for applications such as drug delivery. The central hydroxyl group can also be used as a point of attachment. These conjugates can be designed to release the bioactive agent under specific physiological conditions.
The terminal alkyne groups of 2-Propanol, 1,3-bis(2-propynyloxy)- make it a valuable building block for the construction of well-defined nanostructures, including carbohydrate nanoplatforms. sci-hub.se Through click chemistry with azide-modified carbohydrates, it is possible to create multivalent glyco-constructs. sci-hub.se These nanoplatforms can be used to study carbohydrate-protein interactions, which are crucial in many biological processes. The spatial arrangement of the carbohydrate ligands on the nanoplatform can be controlled by the choice of the core molecule, such as 2-Propanol, 1,3-bis(2-propynyloxy)-, and the reaction conditions.
Preparation of Functional Hydrogels and Organogels
The bifunctional nature of 2-Propanol, 1,3-bis(2-propynyloxy)- makes it an ideal crosslinking agent for the formation of three-dimensional polymer networks, such as hydrogels and organogels. The terminal alkyne groups can readily participate in click chemistry reactions, most notably thiol-yne and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. cellulosechemtechnol.ro These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them exceptionally suitable for the synthesis of well-defined polymer networks under mild conditions. cellulosechemtechnol.ro
In the context of hydrogel formation, 2-Propanol, 1,3-bis(2-propynyloxy)- can be reacted with multi-thiol functionalized hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG)-thiols. nih.gov The thiol-yne reaction proceeds via a step-growth mechanism, where each alkyne group can react with two thiol groups, leading to a highly crosslinked and stable hydrogel network. researchgate.net The central hydroxyl group on the 2-propanol backbone can enhance the hydrophilicity of the resulting hydrogel and provides a potential site for further functionalization. The properties of the hydrogel, such as swelling ratio, mechanical strength, and degradability, can be tuned by varying the concentration of the crosslinker and the nature of the thiol-containing polymer. nih.govnih.gov
Similarly, for organogel preparation, 2-Propanol, 1,3-bis(2-propynyloxy)- can be crosslinked with thiol-functionalized polymers in an organic solvent. The resulting organogels can find applications in areas such as drug delivery, catalysis, and sensing.
Table 1: Potential Components for Hydrogel/Organogel Synthesis with 2-Propanol, 1,3-bis(2-propynyloxy)-
| Role | Component | Relevant Chemistry | Potential Application |
|---|---|---|---|
| Crosslinker | 2-Propanol, 1,3-bis(2-propynyloxy)- | Thiol-yne or Azide-Alkyne Click Chemistry | Hydrogel/Organogel network formation |
| Polymer Backbone | Poly(ethylene glycol) dithiol | Thiol-yne addition | Hydrogels for biomedical applications |
| Polymer Backbone | Azide-terminated polymers | Azide-Alkyne Cycloaddition | Functional hydrogels |
| Solvent | Water | - | Hydrogel synthesis |
Surface Modification and Coating Technologies
The terminal alkyne groups of 2-Propanol, 1,3-bis(2-propynyloxy)- are excellent handles for the functionalization and modification of surfaces. Through azide-alkyne click chemistry, this molecule can be covalently attached to surfaces that have been pre-functionalized with azide groups. researchgate.netnih.gov This method allows for the creation of a diverse range of functional coatings with high precision and control over the surface chemistry.
For instance, a substrate such as glass, silicon, or a metal oxide can be treated with an azide-containing silane (B1218182) to introduce azide functionalities onto its surface. Subsequent reaction with 2-Propanol, 1,3-bis(2-propynyloxy)- results in a surface decorated with propargyl ether groups. The remaining hydroxyl group on the molecule can then be used for further chemical transformations, or it can contribute to the surface properties, such as wettability. researchgate.net
This surface modification strategy can be employed to:
Introduce specific functionalities: The alkyne groups can be further reacted with azide-tagged molecules of interest, such as biomolecules, fluorophores, or catalysts. beilstein-journals.org
Control surface energy: The chemical nature of the coating can be tailored to create hydrophobic or hydrophilic surfaces.
Prepare platforms for sensing applications: By immobilizing receptor molecules onto the modified surface.
Table 2: Steps for Surface Modification using 2-Propanol, 1,3-bis(2-propynyloxy)-
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Surface pre-treatment | Cleaning and activation of the substrate surface. |
| 2 | Azide functionalization | Treatment with an azide-containing reagent (e.g., azido-silane) to introduce azide groups. |
| 3 | "Click" reaction | Reaction of the azide-functionalized surface with 2-Propanol, 1,3-bis(2-propynyloxy)-. |
Supramolecular Chemistry and Host-Guest Systems
The structure of 2-Propanol, 1,3-bis(2-propynyloxy)- also lends itself to applications in the realm of supramolecular chemistry, where non-covalent interactions are used to construct complex and functional assemblies.
Construction of Cyclodextrin (B1172386) Dimers and Related Supramolecular Assemblies
While direct research on the use of 2-Propanol, 1,3-bis(2-propynyloxy)- in constructing cyclodextrin dimers is not available, its structure suggests potential as a linker molecule. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with a variety of guest molecules.
By functionalizing two cyclodextrin units with azide groups, it would be theoretically possible to link them together using 2-Propanol, 1,3-bis(2-propynyloxy)- via an azide-alkyne cycloaddition reaction. The resulting cyclodextrin dimer would possess two cavities, capable of simultaneously encapsulating guest molecules. The glycerol-based linker could provide a degree of flexibility and influence the spatial arrangement of the two cyclodextrin units, which could be advantageous for applications in drug delivery, catalysis, and molecular recognition.
Self-Assembly Strategies for Ordered Materials
The principles of self-assembly rely on molecules spontaneously organizing into well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The hydroxyl group of 2-Propanol, 1,3-bis(2-propynyloxy)- can participate in hydrogen bonding, which could drive the formation of ordered supramolecular structures.
Furthermore, the molecule can be incorporated into larger, more complex molecules designed for self-assembly. For example, it could be attached to aromatic platforms or other recognition motifs to create amphiphilic molecules that self-assemble into micelles, vesicles, or liquid crystalline phases in appropriate solvents. The terminal alkyne groups would remain available for post-assembly modification via click chemistry, allowing for the stabilization of the self-assembled structures or the introduction of additional functionalities.
Analytical and Spectroscopic Characterization of 2 Propanol, 1,3 Bis 2 Propynyloxy and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 2-Propanol, 1,3-bis(2-propynyloxy)- , both ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, the chemical shifts and spin-spin coupling patterns of the protons offer a wealth of structural information. The protons of the two equivalent propargyl groups would exhibit characteristic signals. The acetylenic protons (≡C-H) are expected to appear in a distinct region of the spectrum, typically around 2-3 ppm. The methylene (B1212753) protons of the propargyl groups (-O-CH₂-C≡) would likely present as a doublet, coupled to the acetylenic proton. The protons on the central propanol (B110389) backbone, specifically the methine proton (CH-OH) and the diastereotopic methylene protons adjacent to the ether linkages, would show more complex splitting patterns due to their neighboring protons.
The ¹³C NMR spectrum provides complementary information by identifying all unique carbon environments within the molecule. The spectrum would be expected to show distinct signals for the acetylenic carbons (C≡C), the methylene carbons of the propargyl groups, and the carbons of the 2-propanol backbone. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Propanol, 1,3-bis(2-propynyloxy)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| ≡C-H | ~2.4 | t |
| -O-CH ₂-C≡ | ~4.2 | d |
| CH -OH | ~4.0 | m |
| CH ₂-O- | ~3.6 | m |
| -OH | Variable | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propanol, 1,3-bis(2-propynyloxy)-
| Carbon | Predicted Chemical Shift (ppm) |
| C ≡CH | ~80 |
| C≡C H | ~75 |
| -O-C H₂-C≡ | ~58 |
| C H-OH | ~68 |
| C H₂-O- | ~72 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
For 2-Propanol, 1,3-bis(2-propynyloxy)- , the FT-IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The C-O-C ether linkages would exhibit strong stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy would also be a valuable tool. The C≡C triple bond, being a symmetric and polarizable bond, would be expected to show a strong signal in the Raman spectrum, complementing the often weak IR absorption. The symmetric stretches of the C-O-C bonds would also be Raman active.
Table 3: Key Vibrational Frequencies for 2-Propanol, 1,3-bis(2-propynyloxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyne C-H | Stretch | ~3300 |
| Alkyne C≡C | Stretch | ~2150 |
| Alcohol O-H | Stretch (broad) | ~3400 |
| Ether C-O-C | Stretch | ~1100 |
| Alkane C-H | Stretch | ~2900 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula of 2-Propanol, 1,3-bis(2-propynyloxy)- , which is C₉H₁₂O₃.
The mass spectrum would show the molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a propargyl group, a water molecule from the alcohol functionality, or cleavage of the ether linkages. Analysis of these fragment ions can help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Chromatographic Techniques (GC-MS, HPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component. For 2-Propanol, 1,3-bis(2-propynyloxy)- , GC-MS could be used to determine its purity by showing a single major peak in the chromatogram. The mass spectrum associated with this peak would then confirm the identity of the compound. This technique is also invaluable for monitoring the synthesis of this compound, allowing for the detection of starting materials, intermediates, and byproducts.
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used to assess the purity of 2-Propanol, 1,3-bis(2-propynyloxy)- . By choosing an appropriate stationary phase and mobile phase, a sharp, symmetrical peak for the target compound would indicate high purity. HPLC is particularly useful for compounds that may not be volatile enough for GC analysis or that might decompose at the high temperatures used in GC.
Computational and Theoretical Investigations of 2 Propanol, 1,3 Bis 2 Propynyloxy
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide highly accurate predictions of molecular geometry, electronic structure, and various spectroscopic properties.
Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key aspects to investigate include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy and shape of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
Electron Density Distribution: Mapping the electron density reveals the regions of high and low electron concentration, highlighting polar bonds and potential sites for intermolecular interactions.
Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For 2-Propanol, 1,3-bis(2-propynyloxy)-, the oxygen atoms of the ether and hydroxyl groups, as well as the triple bonds of the alkyne groups, would be expected to be regions of negative potential, making them susceptible to electrophilic attack.
A hypothetical table of calculated geometric parameters for 2-Propanol, 1,3-bis(2-propynyloxy)- derived from quantum mechanical calculations is presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡C (alkyne) | ~ 1.21 Å |
| C-C (alkyne) | ~ 1.47 Å | |
| C-O (ether) | ~ 1.43 Å | |
| O-H (hydroxyl) | ~ 0.96 Å | |
| Bond Angle | C-O-C (ether) | ~ 112° |
| C-C-H (alkyne) | ~ 178° |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment. nih.gov
For 2-Propanol, 1,3-bis(2-propynyloxy)-, MD simulations would be invaluable for understanding its conformational landscape. The molecule possesses several rotatable bonds, leading to a multitude of possible conformations. MD simulations can explore these different conformations and determine their relative stabilities. ucr.edu This is crucial as the conformation of the molecule can significantly impact its reactivity and the properties of any resulting polymers.
Furthermore, MD simulations can shed light on the intermolecular interactions between molecules of 2-Propanol, 1,3-bis(2-propynyloxy)-. By simulating a system containing multiple molecules, one can observe how they interact with each other. Key interactions to investigate would include:
Hydrogen Bonding: The hydroxyl group of the central propanol (B110389) unit can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bond networks between molecules.
van der Waals Interactions: These non-covalent interactions, arising from temporary fluctuations in electron density, will also play a significant role in the bulk properties of the compound.
π-π Stacking: The electron-rich alkyne groups may participate in π-π stacking interactions, where the π-orbitals of adjacent molecules align.
Understanding these intermolecular interactions is essential for predicting the physical properties of the compound, such as its boiling point, viscosity, and solubility.
Reaction Pathway Elucidation and Transition State Analysis for Derivatization Reactions
The two terminal alkyne groups in 2-Propanol, 1,3-bis(2-propynyloxy)- make it an ideal candidate for various derivatization reactions. researchgate.net These reactions can be used to synthesize a wide range of new molecules with tailored properties. Computational chemistry can play a vital role in understanding the mechanisms of these reactions and predicting their outcomes.
Reaction pathway elucidation involves mapping out the energetic landscape of a chemical reaction. This is typically done by identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For 2-Propanol, 1,3-bis(2-propynyloxy)-, one of the most important derivatization reactions is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a triazole ring from an azide (B81097) and an alkyne. Computational studies can be used to:
Model the reaction mechanism: This would involve identifying all the intermediates and transition states in the catalytic cycle.
Calculate the activation energies: This would provide a quantitative measure of the reaction rate and help in optimizing the reaction conditions.
Investigate the regioselectivity: In cases where multiple products can be formed, computational methods can predict which product is more likely to be formed.
A hypothetical energy profile for a derivatization reaction of 2-Propanol, 1,3-bis(2-propynyloxy)- could be generated to visualize the energy changes as the reaction progresses from reactants to products through the transition state.
Predictive Modeling for Material Properties of its Polymeric Derivatives
Given the presence of two reactive alkyne groups, 2-Propanol, 1,3-bis(2-propynyloxy)- is an excellent monomer for the synthesis of cross-linked polymers. Predictive modeling can be employed to forecast the material properties of these polymeric derivatives before they are even synthesized in the lab.
By constructing computational models of the polymer network, researchers can simulate its behavior under various conditions and predict a range of important properties, including:
Mechanical Properties: Tensile strength, Young's modulus, and shear modulus can be calculated to assess the polymer's stiffness and strength.
Thermal Properties: Glass transition temperature (Tg) and thermal decomposition temperature can be predicted to understand the polymer's thermal stability.
Dielectric Properties: The dielectric constant and loss tangent can be modeled, which is crucial for applications in electronics and insulation.
These predictive models can be built using a combination of quantum mechanical calculations on representative polymer fragments and molecular dynamics simulations of the bulk polymer. This multiscale modeling approach allows for the efficient screening of potential polymer structures and the identification of those with the most desirable properties.
A hypothetical data table summarizing the predicted properties of a polymer derived from 2-Propanol, 1,3-bis(2-propynyloxy)- is shown below.
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 150 - 180 °C |
| Young's Modulus | 3 - 5 GPa |
| Dielectric Constant (at 1 MHz) | 2.8 - 3.2 |
| Thermal Decomposition Temperature | > 350 °C |
Emerging Research Frontiers and Potential Applications
Advanced Biomedical Scaffolds and Drug Delivery Systems
The development of biocompatible and biodegradable materials is a cornerstone of modern biomedical engineering. Polymers derived from glycerol (B35011) are of particular interest due to glycerol's natural presence in biological systems. nih.govnih.gov The functionalization of glycerol with alkyne groups, as seen in 2-Propanol, 1,3-bis(2-propynyloxy)-, creates a monomer that can be polymerized into crosslinked networks suitable for biomedical scaffolds and drug delivery vehicles. nih.govresearchgate.net
The "click" chemistry handle provided by the alkyne groups allows for the straightforward incorporation of bioactive molecules, such as peptides or growth factors, to enhance cellular interaction and tissue regeneration. Furthermore, the polymerization process itself, often a photopolymerization like the thiol-yne reaction, can be performed under cytocompatible conditions, allowing for the encapsulation of cells or sensitive therapeutic agents directly within the forming hydrogel matrix. nih.gov
Research on analogous alkyne-functionalized polyesters has demonstrated the synthesis of soft elastomers with mechanical properties comparable to human soft tissues. These materials show good cytocompatibility and are biodegradable, making them excellent candidates for tissue engineering scaffolds. nih.gov Similarly, glycerol-based amphiphiles have been synthesized to form nanocarriers for controlled drug release, indicating the potential for 2-Propanol, 1,3-bis(2-propynyloxy)- to be used in creating sophisticated drug delivery systems. nih.gov
Table 1: Mechanical Properties of an Alkyne-Functionalized Polyester Elastomer
| Property | Value |
| Young's Modulus | 0.5 - 2.0 MPa |
| Elongation at Break | 100 - 200% |
| Crosslinking Method | Thiol-yne photopolymerization |
| Data derived from studies on alkyne-functionalized polyesters designed for soft tissue applications. nih.gov |
Innovations in Sensing and Diagnostic Platforms
The creation of sensitive and selective sensing platforms is critical for environmental monitoring, medical diagnostics, and industrial process control. Conjugated polymers, often synthesized from alkyne-containing monomers, are known for their unique optical and electronic properties, which can be harnessed for sensing applications. researchgate.net The polymerization of di-alkyne monomers can lead to the formation of crosslinked polymer networks that exhibit fluorescence or other signal changes in response to specific analytes.
Bifunctional ligands containing alkyne groups have been developed as tools for chemical biology, allowing for the attachment of reporter tags (like fluorescent dyes) via click chemistry to study biological targets such as receptors. nih.gov This approach highlights the utility of the alkyne groups on 2-Propanol, 1,3-bis(2-propynyloxy)- for the development of diagnostic probes and platforms. For instance, a polymer network created from this monomer could be functionalized with molecules that specifically bind to a target analyte. This binding event could then trigger a detectable change in the polymer's properties.
Recent research has focused on developing bifunctional fluorescent probes for detecting ions and small molecules. rsc.org While not directly using 2-Propanol, 1,3-bis(2-propynyloxy)-, these studies showcase the principle of designing molecules with both a recognition element and a signaling unit, a concept readily applicable to polymers derived from this alkyne-functionalized glycerol derivative.
Catalytic Systems and Supports
The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse. Porous polymer networks are excellent candidates for catalyst supports, and the functional groups on the polymer can play a crucial role in catalyst binding and activity. The hydroxyl group on 2-Propanol, 1,3-bis(2-propynyloxy)- and the triazole rings formed after CuAAC polymerization can act as coordination sites for metal catalysts.
Research has demonstrated the use of polymer-supported metal complexes in a variety of catalytic reactions. researchgate.net By polymerizing metal-containing monomers or by functionalizing a pre-formed polymer with catalytic species, highly active and reusable heterogeneous catalysts can be prepared. The network structure formed from a crosslinker like 2-Propanol, 1,3-bis(2-propynyloxy)- could provide a robust and stable environment for catalytic nanoparticles or complexes. For example, copper nanoparticles supported on functionalized materials have shown excellent activity in the synthesis of propargylamines. researchgate.net
The synthesis of catalysts on various supports, including polymers, is an active area of research. acs.orgmdpi.com The ability to tailor the polymer backbone and its functionality, for which 2-Propanol, 1,3-bis(2-propynyloxy)- offers significant versatility, is critical for optimizing the performance of the supported catalyst.
Stimuli-Responsive Materials and Self-Healing Polymers
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers like light, temperature, or pH, are at the forefront of materials science. rsc.orgacs.org These materials have potential applications in areas ranging from soft robotics to controlled drug release. The design of such materials often relies on the incorporation of dynamic chemical bonds or responsive polymer chains into a crosslinked network.
The crosslinking of polymers is a fundamental process that dictates their mechanical properties and stability. youtube.com In the context of self-healing materials, dynamic crosslinks that can reform after being broken are of particular interest. nih.gov The triazole rings formed via CuAAC from the alkyne groups of 2-Propanol, 1,3-bis(2-propynyloxy)- can participate in dynamic covalent chemistries, which could impart self-healing properties to the resulting polymer network. nih.gov Research on self-healing polymers has shown that the degree of crosslinking is a critical parameter that affects healing efficiency. nih.gov
Furthermore, light-responsive materials can be created using photocleavable or photoreactive crosslinkers. rsc.org The thiol-yne reaction, which can be initiated by light, allows for the spatial and temporal control of polymer network formation. This opens up possibilities for 3D printing and the fabrication of complex, multi-material structures. The ability to create both soft and hard materials from a single parent polymer by varying the crosslinking density has been demonstrated, showcasing the versatility of such systems. youtube.com
Table 2: Healing Efficiency of a Self-Healing Polymer
| Healing Condition | Healing Efficiency (%) |
| Room Temperature, 24h | > 90% |
| 37°C, 24h | ~95% |
| Data based on studies of polymers with dynamic crosslinking chemistries. youtube.com |
Sustainable Chemistry Initiatives Utilizing Alkyne Scaffolds
The development of polymers from renewable resources is a major goal of sustainable chemistry. Glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive biorenewable feedstock. aidic.itcetjournal.itmdpi.com The conversion of glycerol into value-added chemicals and polymers is therefore a highly desirable endeavor. 2-Propanol, 1,3-bis(2-propynyloxy)- is a direct derivative of glycerol, positioning it as a sustainable monomer.
The use of glycerol-based polymers is being explored for a wide range of applications, including the development of environmentally friendly adhesives. researchgate.netrsc.org The synthesis of polymers from glycerol and other bio-based acids, such as citric acid, can lead to biodegradable and biocompatible materials. rsc.org
The versatility of the alkyne groups in 2-Propanol, 1,3-bis(2-propynyloxy)- allows for the application of green chemistry principles, such as "click" chemistry, which are atom-economical and often proceed under mild, environmentally benign conditions. The development of polymers from this monomer aligns with the goals of creating a circular economy by utilizing renewable feedstocks to produce high-performance, potentially recyclable or biodegradable materials.
Q & A
Q. How can molecular dynamics simulations model the solvation behavior of 2-Propanol, 1,3-bis(2-propynyloxy)- in polar solvents?
- Methodological Answer : Use force fields (e.g., OPLS-AA) in software like GROMACS to simulate interactions with water, ethanol, or DMSO. Analyze radial distribution functions (RDFs) for hydrogen bonding between the hydroxyl group and solvent. Validate with experimental solubility data and dielectric constant measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
